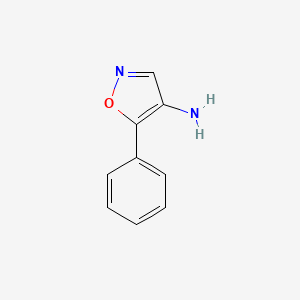

5-Phenyl-1,2-oxazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

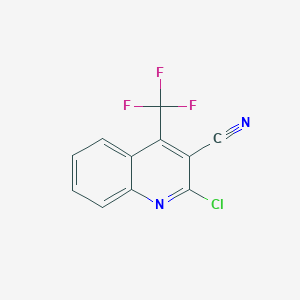

“5-Phenyl-1,2-oxazol-4-amine” is a compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are a type of heterocyclic compound, which are a part of a large number of drugs and biologically relevant molecules . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazoline, a similar compound to oxazole, was first synthesized in 1884 . The synthesis of oxazolines has been a topic of interest in synthetic organic chemistry due to their biological activities . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The structure of oxazoline was properly assigned in 1889 . A similar compound, “5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine”, has been studied for its crystal structure .Chemical Reactions Analysis

The chemistry of oxazole derivatives has been an interesting field for a long time . Substitution patterns in oxazole derivatives play a pivotal role in delineating their biological activities . For example, the reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yielded the corresponding 1,2,4-triazin-6(5H)-ones .Physical And Chemical Properties Analysis

Oxazoles, which “this compound” is a derivative of, are stable liquids at room temperature with a boiling point of 69 °C .科学的研究の応用

Synthesis and Chemical Properties :

- Dikusar et al. (2019) developed synthetic approaches for functionally substituted 5-phenyl-1,2-oxazole-3-carboxamides, which are crucial in various chemical reactions (Dikusar et al., 2019).

- Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting the chemical versatility of these compounds (Kumar et al., 2012).

Biological and Pharmacological Applications :

- Suh et al. (2015) synthesized N-aryl-5-aryloxazol-2-amine derivatives that showed potential as 5-lipoxygenase inhibitors, indicating their utility in treating inflammation-related diseases (Suh et al., 2015).

- Mavridis et al. (2020) explored oxazolones, including 5-phenyl-1,2-oxazol-4-amine, for their anti-lipid peroxidation and inhibitory activities against lipoxygenase, suggesting their therapeutic potential in inflammatory disorders (Mavridis et al., 2020).

Material Science and Optical Applications :

- Murthy et al. (2010) studied the nonlinear optical properties of benzylidene-2-phenyl oxazol-5-ones, demonstrating the potential of these compounds in photonics and electronics (Murthy et al., 2010).

Antimicrobial Properties :

- Sriram et al. (2007) synthesized 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, showing potent antimycobacterial activities, indicating potential applications in treating tuberculosis (Sriram et al., 2007).

Polymer Science :

- Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels using amine compounds, including 2-aminothiazole, for potential medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

作用機序

The mechanism of action of oxazole compounds can vary widely depending on their structure and the specific biological targets they interact with. Some oxazole compounds work by binding to various enzymes and receptors in the body, which can lead to changes in cellular signaling pathways and ultimately result in different biological effects .

The pharmacokinetics of oxazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on their specific chemical structure. These properties can influence the bioavailability of the compound, or how much of the compound is able to reach its target site in the body after administration .

The molecular and cellular effects of oxazole compounds can include changes in cell growth, cell death, inflammation, and other cellular processes, depending on the specific compound and its mechanism of action .

Safety and Hazards

将来の方向性

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that “5-Phenyl-1,2-oxazol-4-amine” and similar compounds may continue to be a focus of research in the future .

生化学分析

Biochemical Properties

The biochemical properties of 5-Phenyl-1,2-oxazol-4-amine are largely determined by its oxazole ring. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities

Molecular Mechanism

Oxazole derivatives can act as nucleophiles, participating in reactions with other molecules

Temporal Effects in Laboratory Settings

One study on a related compound, POPOP, reported changes in luminescence and stimulated Raman scattering (SRS) over time .

特性

IUPAC Name |

5-phenyl-1,2-oxazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGAQXMCAGAMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2605142.png)

![3-Propan-2-yl-5-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole;dihydrochloride](/img/structure/B2605144.png)

![N-(3,4-difluorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605147.png)

![N-(3-methoxyphenethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2605151.png)

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)

![N-[(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2605156.png)

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)